Cas no 50530-06-8 (6-Bromohexanoic Acid Sodium Salt)

6-Bromohexanoic Acid Sodium Salt 化学的及び物理的性質
名前と識別子
-
- Hexanoic acid, 6-bromo-, sodium salt
- 50530-06-8
- UWHWTUHOJMSSBX-UHFFFAOYSA-M
- 6-bromohexanoic acid sodium salt
- Sodium 6-bromohexanoate
- SCHEMBL2821836
- 6-Bromohexanoic Acid Sodium Salt
-
- インチ: InChI=1S/C6H11BrO2.Na/c7-5-3-1-2-4-6(8)9;/h1-5H2,(H,8,9);/q;+1/p-1
- InChIKey: UWHWTUHOJMSSBX-UHFFFAOYSA-M
- ほほえんだ: C(CCC(=O)[O-])CCBr.[Na+]
計算された属性
- せいみつぶんしりょう: 215.97600
- どういたいしつりょう: 215.97619g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 5
- 複雑さ: 87.8
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.1Ų
じっけんとくせい
- PSA: 40.13000
- LogP: 0.69160
6-Bromohexanoic Acid Sodium Salt 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B684417-1000mg |
6-Bromohexanoic Acid Sodium Salt |
50530-06-8 | 1g |
$ 328.00 | 2023-04-18 | ||
TRC | B684417-500mg |
6-Bromohexanoic Acid Sodium Salt |
50530-06-8 | 500mg |
$ 178.00 | 2023-09-08 | ||
TRC | B684417-2.5g |
6-Bromohexanoic Acid Sodium Salt |
50530-06-8 | 2.5g |
$ 770.00 | 2023-09-08 | ||
TRC | B684417-5g |
6-Bromohexanoic Acid Sodium Salt |
50530-06-8 | 5g |
$ 1269.00 | 2023-04-18 | ||
TRC | B684417-1g |
6-Bromohexanoic Acid Sodium Salt |
50530-06-8 | 1g |
$ 328.00 | 2023-09-08 |
6-Bromohexanoic Acid Sodium Salt 関連文献
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
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3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
6-Bromohexanoic Acid Sodium Saltに関する追加情報
Introduction to 6-Bromohexanoic Acid Sodium Salt (CAS No. 50530-06-8)
6-Bromohexanoic Acid Sodium Salt, identified by the Chemical Abstracts Service Number (CAS No.) 50530-06-8, is a significant compound in the field of pharmaceutical and biochemical research. This sodium salt derivative of 6-bromohexanoic acid has garnered attention due to its versatile applications in synthetic chemistry, drug development, and material science. The compound features a hexanoic acid backbone substituted with a bromine atom at the sixth carbon position, which imparts unique reactivity and functional properties. Its sodium salt form enhances solubility in aqueous systems, making it particularly valuable for biological assays and medicinal chemistry applications.
The structural configuration of 6-bromohexanoic acid sodium salt (CAS No. 50530-06-8) consists of a six-carbon chain with a bromine substituent at the terminal carbon, linked to a sodium counterion. This molecular design facilitates its role as an intermediate in organic synthesis, particularly in the preparation of more complex molecules such as peptidomimetics and bioactive ligands. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures and heterocyclic compounds.
In recent years, 6-bromohexanoic acid sodium salt (CAS No. 50530-06-8) has been extensively explored in the development of novel therapeutic agents. Its incorporation into drug candidates has shown promise in modulating various biological pathways, particularly those involving G-protein coupled receptors (GPCRs) and enzyme inhibition. For instance, studies have demonstrated its utility in synthesizing potent ligands for serotonin receptors, which are implicated in neurodegenerative disorders such as Alzheimer's disease and depression. The bromine moiety serves as a handle for further derivatization, enabling the creation of structurally diverse analogs with enhanced pharmacological profiles.
The pharmaceutical industry has also leveraged 6-bromohexanoic acid sodium salt (CAS No. 50530-06-8) for the synthesis of prodrugs designed to improve bioavailability and targeted delivery. By incorporating this compound into drug molecules, researchers can achieve controlled release mechanisms, which are critical for optimizing therapeutic efficacy while minimizing side effects. Additionally, its role in peptide synthesis has been highlighted in the development of peptide-based drugs that require specific modifications for stability and bioactivity. The sodium salt form ensures compatibility with aqueous formulations, facilitating its use in oral and injectable drug formulations.
Beyond pharmaceutical applications, 6-bromohexanoic acid sodium salt (CAS No. 50530-06-8) finds utility in material science and polymer chemistry. Its ability to act as a monomer or cross-linking agent contributes to the development of advanced materials with tailored properties. For example, it has been employed in the synthesis of polyamides and polyesters that exhibit enhanced mechanical strength and thermal stability. These materials are increasingly used in aerospace, automotive, and biomedical industries where performance under extreme conditions is paramount.
Recent advancements in synthetic methodologies have further expanded the applications of 6-bromohexanoic acid sodium salt (CAS No. 50530-06-8). Transition-metal-catalyzed reactions have enabled efficient transformations of this compound into more complex scaffolds, including those relevant to natural product mimicry. Such methodologies have opened new avenues for drug discovery by allowing rapid access to structurally diverse libraries of compounds. Furthermore, green chemistry principles have guided the optimization of synthetic routes to minimize waste and energy consumption, aligning with global sustainability goals.
The safety profile of 6-bromohexanoic acid sodium salt (CAS No. 50530-06-8) is another critical consideration in its widespread use. While it does not pose significant acute toxicity risks under recommended handling conditions, proper precautions must be taken to prevent exposure through inhalation or skin contact. Industrial-grade material is typically formulated with stabilizers to prevent degradation during storage and transport, ensuring consistent quality for research and commercial applications.
In conclusion,6-Bromohexanoic Acid Sodium Salt (CAS No. 50530-06-8) remains a cornerstone compound in modern chemical research due to its multifaceted utility across pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features enable diverse functionalization strategies, making it an indispensable tool for scientists seeking to develop innovative solutions to complex challenges. As research continues to uncover new applications for this compound,6-Bromohexanoic Acid Sodium Salt (CAS No. 50530-06-8) is poised to play an even greater role in advancing scientific discovery and technological innovation.
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